Bioisosteric Replacement of Piperazine: Quantified Reduction in DNA Damage and Cytotoxicity
In a direct head-to-head comparison, replacing the piperazine ring in the FDA-approved drug olaparib with a diazaspiro[3.5]nonane scaffold resulted in a significant reduction in DNA damage and cytotoxicity [1]. The lead compound, 10e, showed potent PARP-1 inhibition (12.6 ± 1.1 nM) but did not induce DNA damage at concentrations comparable to olaparib [1]. This provides a direct, quantitative, and class-level inference that the diazaspiro[3.5]nonane core, a central feature of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, offers a distinct and valuable pharmacological advantage over traditional piperazine motifs.
| Evidence Dimension | PARP-1 Inhibitory Activity and DNA Damage Profile |
|---|---|
| Target Compound Data | Potent PARP-1 inhibition with reduced DNA damage induction |
| Comparator Or Baseline | Olaparib (piperazine-containing PARP inhibitor) |
| Quantified Difference | Lead diazaspiro compound (10e) exhibited PARP-1 inhibition (12.6 ± 1.1 nM) with no observed DNA damage at similar concentrations, in contrast to olaparib [1]. |
| Conditions | In vitro PARP-1 affinity, enzyme specificity, catalytic inhibition, DNA damage, and cytotoxicity assays. |
Why This Matters
This evidence demonstrates that incorporating a diazaspiro[3.5]nonane scaffold can improve the safety profile of a drug candidate by mitigating DNA damage, a key differentiator for projects focused on toxicity reduction.
- [1] Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. View Source
